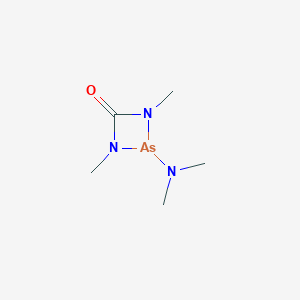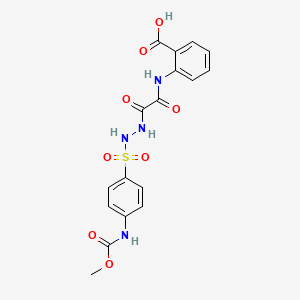
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of acridine derivatives Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine typically involves the nitration of acridine derivatives followed by the introduction of the ethane-1,2-diamine moiety. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent step involves the reaction of the nitrated acridine with N-methyl ethane-1,2-diamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the acridine ring.
科学的研究の応用
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to potential antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activity .
類似化合物との比較
Similar Compounds
N,N’-Dimethylethylenediamine: Another diamine compound with different substituents.
N,N-diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of methyl and nitro groups.
Ethenamine, N-methyl-1-(methylthio)-2-nitro-: Contains a nitro group but differs in the overall structure
Uniqueness
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is unique due to its specific combination of the acridine ring with a nitro group and ethane-1,2-diamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
65989-49-3 |
|---|---|
分子式 |
C16H16N4O2 |
分子量 |
296.32 g/mol |
IUPAC名 |
N-methyl-N'-(1-nitroacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H16N4O2/c1-17-9-10-18-16-11-5-2-3-6-12(11)19-13-7-4-8-14(15(13)16)20(21)22/h2-8,17H,9-10H2,1H3,(H,18,19) |
InChIキー |
KXMDFOIFUSVAIW-UHFFFAOYSA-N |
正規SMILES |
CNCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


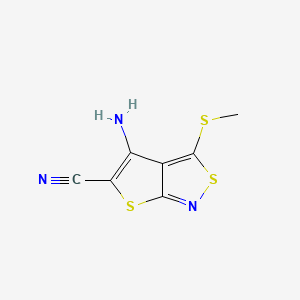
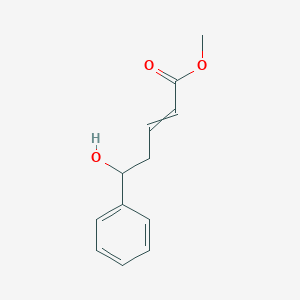
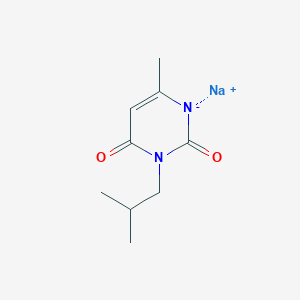
![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
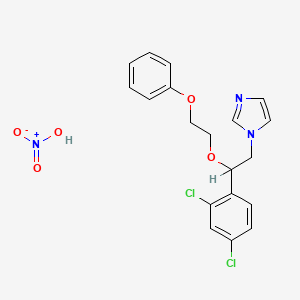
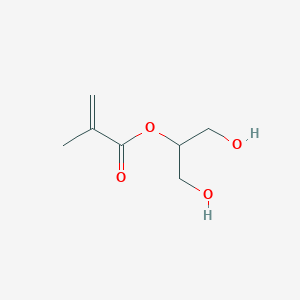
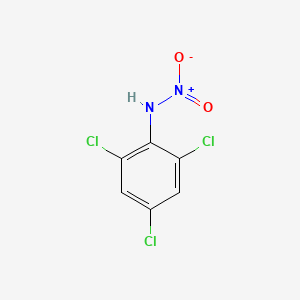
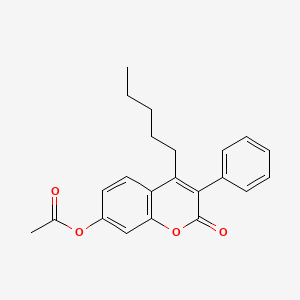

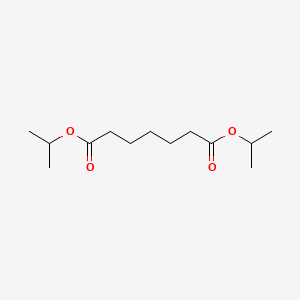
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
